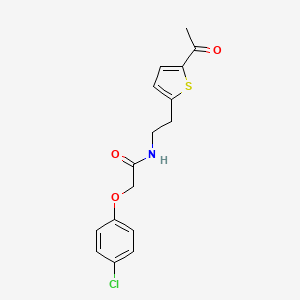
N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(4-chlorophenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(4-chlorophenoxy)acetamide is an organic compound that features a thiophene ring substituted with an acetyl group, an ethyl chain, and a chlorophenoxyacetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis begins with 5-acetylthiophene and 4-chlorophenoxyacetic acid.
Step 1 Formation of Intermediate: 5-acetylthiophene is reacted with ethylene oxide in the presence of a base to form 2-(5-acetylthiophen-2-yl)ethanol.
Step 2 Conversion to Amine: The intermediate is then converted to 2-(5-acetylthiophen-2-yl)ethylamine using a reductive amination process.
Step 3 Amide Formation: Finally, 2-(5-acetylthiophen-2-yl)ethylamine is reacted with 4-chlorophenoxyacetyl chloride in the presence of a base such as triethylamine to yield N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(4-chlorophenoxy)acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The acetyl group on the thiophene ring can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The chlorine atom in the chlorophenoxy group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenoxyacetamides.
科学的研究の応用
Chemistry
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use in catalytic processes due to the presence of the thiophene ring.
Biology
Pharmacology: Investigated for potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals targeting specific pathways.
Industry
Material Science: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(4-chlorophenoxy)acetamide involves its interaction with molecular targets such as enzymes or receptors. The thiophene ring and chlorophenoxy moiety may facilitate binding to specific sites, modulating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(4-bromophenoxy)acetamide: Similar structure but with a bromine atom instead of chlorine.
N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(4-fluorophenoxy)acetamide: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(4-chlorophenoxy)acetamide is unique due to the specific combination of the thiophene ring, acetyl group, and chlorophenoxy moiety, which may confer distinct chemical and biological properties compared to its analogs.
特性
IUPAC Name |
N-[2-(5-acetylthiophen-2-yl)ethyl]-2-(4-chlorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3S/c1-11(19)15-7-6-14(22-15)8-9-18-16(20)10-21-13-4-2-12(17)3-5-13/h2-7H,8-10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRSMACRXMKIRNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)CCNC(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














